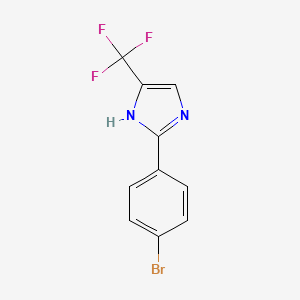

2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUNUPPUTHMOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695698 | |

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010837-60-1 | |

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole typically involves the reaction of 4-bromobenzylamine with trifluoroacetic acid and formaldehyde under acidic conditions to form the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding imidazole N-oxides.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Imidazole derivatives, including 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole, have shown significant potential as antiviral agents. Research indicates that imidazole-based compounds can inhibit the replication of viruses such as Dengue and Yellow Fever. For instance, a study on imidazole-4,5-dicarboxamide derivatives reported high antiviral potency against these viruses, suggesting that modifications to the imidazole core can enhance biological activity .

Antimicrobial Properties

Imidazole compounds are widely recognized for their antimicrobial properties. The presence of halogen substituents, such as bromine and trifluoromethyl groups, can enhance the efficacy of these compounds against various bacterial strains. Studies have demonstrated that imidazole derivatives exhibit activity against pathogens like Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitution reactions makes it suitable for constructing ligands in coordination chemistry .

Ligands in Coordination Chemistry

The compound's structure allows it to act as a ligand in metal complexes, which are crucial in catalysis and materials science. For example, imidazole derivatives are often used to stabilize transition metals in catalytic processes, enhancing reaction rates and selectivity .

Materials Science

Applications in OLEDs

Imidazole derivatives are increasingly utilized in the development of organic light-emitting diodes (OLEDs). The incorporation of trifluoromethyl groups can improve the electronic properties of these materials, leading to better performance in light emission and energy efficiency. Studies have shown that imidazole-based ligands can enhance the photoluminescence properties of metal complexes used in OLED applications .

Covalent Organic Frameworks (COFs)

Research has demonstrated that imidazole-containing compounds can be integral components of covalent organic frameworks (COFs), which are materials with high surface areas used for gas storage and separation. The incorporation of this compound into COFs has been shown to improve CO2 capture efficiency, highlighting its potential in addressing environmental challenges .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Ramya et al. (2014) | Synthesized novel imidazole derivatives showing antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans | Medicinal Chemistry |

| High-throughput screening (2014) | Identified imidazole derivatives with potent antiviral activity against Dengue virus | Antiviral Drug Development |

| Research on COFs (2023) | Developed nitrogen-rich COFs that effectively capture CO2 using imidazole derivatives | Environmental Science |

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

1-(4-Bromophenyl)-2,2,2-trifluoroethanol: A compound with similar functional groups but different structural framework.

4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid: Another compound with bromine and trifluoromethyl groups but different core structure.

Uniqueness

2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical reactivity and biological activity compared to other compounds with similar functional groups. The presence of both bromine and trifluoromethyl groups further enhances its versatility in various applications.

Biological Activity

2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole is a compound belonging to the imidazole class, which is known for its diverse biological activities. This article explores its biological activity, including its potential as an antibacterial agent, antiviral properties, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a trifluoromethyl substituent on the imidazole ring, which significantly influences its biological activity. The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Imidazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in various studies, particularly in the following areas:

- Antibacterial Activity : The compound has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated significant antibacterial properties. The presence of both aryl rings and an imidazole NH group is crucial for its activity .

- Antiviral Activity : Research indicates that certain imidazole derivatives can inhibit viral replication. For instance, compounds with similar structures have shown moderate antiviral activity against HIV-1 integrase .

- Anti-inflammatory Effects : Some studies suggest that imidazole compounds can inhibit pro-inflammatory mediators, making them potential candidates for anti-inflammatory therapies .

Antibacterial Studies

A study conducted on various imidazole derivatives, including this compound, revealed that modifications in the structure significantly affect antibacterial potency. The compound was found to exhibit effective inhibition against MRSA with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | < 10 | MRSA |

| Control (Ciprofloxacin) | 2 | MRSA |

Antiviral Studies

In antiviral assays, compounds structurally related to this compound were evaluated for their ability to inhibit HIV-1 integrase. Results indicated that certain derivatives achieved over 50% inhibition at concentrations around 100 µM, showcasing their potential as antiviral agents .

| Compound | % Inhibition | Concentration (µM) |

|---|---|---|

| This compound | 55% | 100 |

| Control (MUT 101) | 90% | 100 |

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been highlighted in several studies. For example, one research effort identified a derivative that effectively reduced nitric oxide release in macrophage models, indicating its potential as an anti-inflammatory agent .

Case Studies

-

Case Study on Antibacterial Activity :

A series of experiments were conducted to assess the efficacy of various imidazole derivatives against bacterial strains. The results indicated that the structural features of this compound are critical for its antibacterial activity against resistant strains. -

Case Study on Antiviral Properties :

A focused study evaluated the interaction of imidazole derivatives with HIV-1 integrase through molecular docking simulations. The findings suggested favorable binding interactions, which correlate with observed antiviral activity.

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole?

The synthesis typically involves a multi-step approach:

- Imidazole ring formation : Condensation of glyoxal derivatives with ammonia or amines under acidic conditions.

- Substituent introduction : The 4-bromophenyl group is introduced via Suzuki-Miyaura cross-coupling using Pd catalysts, while the trifluoromethyl group is added via nucleophilic substitution or halogen exchange (e.g., using CF₃Cu reagents).

- Critical parameters : Solvents like DMF or THF improve solubility, while temperatures between 80–120°C optimize reaction efficiency.

- Characterization : TLC monitors progress; NMR (¹H/¹³C) and LC-MS confirm structural integrity .

Q. How is the compound characterized to confirm its molecular structure?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm), while ¹³C NMR confirms carbon frameworks.

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹ for CF₃).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 331.0).

- Elemental Analysis : Ensures purity (>95%) by matching C/H/N/Br/F ratios .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies often arise from assay conditions or impurity profiles. Methodologies include:

- Reproducibility checks : Repeating assays under standardized conditions (e.g., fixed pH, temperature).

- Purity validation : HPLC or GC-MS to rule out byproduct interference.

- Meta-analysis : Cross-referencing datasets from PubMed, Scopus, and patent databases to identify consensus mechanisms .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Computational tools provide insights into:

- Reaction Pathways : Density Functional Theory (DFT) models transition states for trifluoromethyl group introduction.

- Quantitative Structure-Activity Relationship (QSAR) : Correlates electronic properties (e.g., Hammett σ values) with biological activity.

- Docking Studies : Predict binding affinities to targets like cytochrome P450 or kinases using AutoDock/Vina .

Q. What are the challenges in optimizing reaction conditions for introducing the trifluoromethyl group?

Key challenges include:

- Reagent Stability : CF₃ sources (e.g., CF₃I) are volatile and require inert atmospheres.

- Regioselectivity : Competing reactions at the imidazole N-1 vs. C-2 positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may decompose intermediates.

- Catalyst Design : Pd/Cu bimetallic systems improve yields in cross-coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.